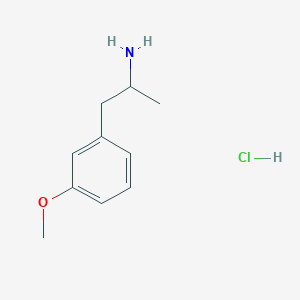

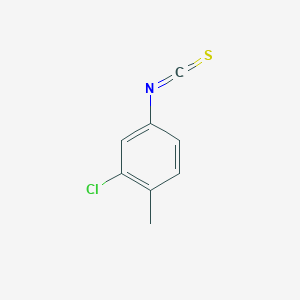

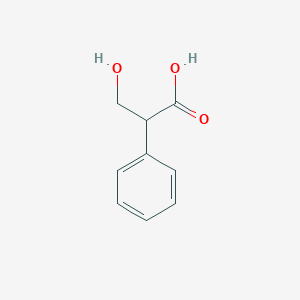

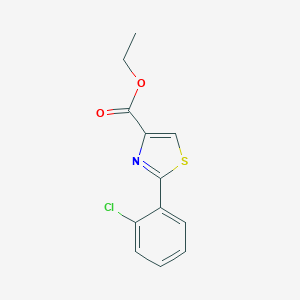

Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate

Übersicht

Beschreibung

Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are an important scaffold in heterocyclic chemistry and are part of the azaheterocycles family, which plays a significant role in medicinal chemistry .

Synthesis Analysis

The synthesis of related thiazole derivatives has been achieved through various methods. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation, which significantly reduced reaction times and provided high yields . Another related compound, Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, was synthesized and crystallized in the monoclinic crystal system . Additionally, ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates were synthesized by alkylation, with their structures confirmed by various spectro-analytical techniques .

Molecular Structure Analysis

The molecular structure of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, a compound similar to Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate, was characterized by crystallography and supported by Hirshfeld surface analysis, which revealed intermolecular interactions within the crystal . Density Functional Theory (DFT) calculations were performed to analyze the frontier molecular orbitals, indicating the presence of electrophilic sites around the oxygen atom .

Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives can be diverse. For example, the photochemical reaction between ethyl 2-chlorothiazole-5-carboxylate and benzene did not yield a product, whereas the reaction with ethyl 2-iodothiazole-5-carboxylate produced ethyl 3-phenylisothiazole-4-carboxylate . This suggests that the halogen present on the thiazole ring can significantly influence the outcome of photochemical reactions.

Physical and Chemical Properties Analysis

Thiazole derivatives exhibit a range of physical and chemical properties. The photophysical properties of ethyl 3-phenylisothiazole-4-carboxylate and related compounds were studied, showing absorptions due to π→π* transitions and fluorescence, which suggests potential applications in materials science . The compounds also acted as singlet-oxygen sensitizers in photo-oxidation reactions .

Wissenschaftliche Forschungsanwendungen

-

Antioxidant

-

Analgesic

-

Anti-inflammatory

-

Antimicrobial

-

Antifungal

-

Antiviral

-

Diuretic

-

Anticonvulsant

-

Neuroprotective

-

Antitumor or Cytotoxic

-

Antibacterial and Antifungal

- 2-Aminothiazole-4-carboxylate Schiff bases have shown significant antibacterial and antifungal potential .

- These compounds were synthesized and characterized by FTIR and NMR, and their antibacterial potential was evaluated against multi-drug resistant clinical isolates .

- The outcomes of these applications include a reduction in bacterial and fungal growth .

-

Inducer of Oct3/4

- 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate, a derivative of thiazole, has been found to be a strong inducer of Oct3/4, a master gene in the pluripotent stem cell transcriptional regulation network .

- This compound can be used to reprogram somatic cells into induced pluripotent stem cells (iPSCs), which has potential applications in regenerative medicine .

- The outcomes of these applications include the induction of pluripotency in somatic cells .

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKIJGQXQOGHAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569504 | |

| Record name | Ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate | |

CAS RN |

132089-36-2 | |

| Record name | Ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.